molecular formula C22H22N4O4 B2955595 N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide CAS No. 1421530-41-7

N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2955595
CAS No.: 1421530-41-7
M. Wt: 406.442
InChI Key: JTRMSNUSRNWKSS-UHFFFAOYSA-N
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Description

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide is a complex organic compound that features a benzodioxole ring, an imidazole ring, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled using a suitable linker, such as a propyl chain, through a series of nucleophilic substitution reactions.

    Final Assembly: The final step involves the formation of the ethanediamide backbone, which can be achieved through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Imidazolines and other reduced derivatives.

    Substitution: Various substituted ethanediamide derivatives.

Scientific Research Applications

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]ethanediamide is unique due to its combination of a benzodioxole ring, an imidazole ring, and an ethanediamide backbone. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c27-21(22(28)25-14-16-7-8-18-19(13-16)30-15-29-18)24-9-4-11-26-12-10-23-20(26)17-5-2-1-3-6-17/h1-3,5-8,10,12-13H,4,9,11,14-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRMSNUSRNWKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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